L-Lysine ethyl ester dihydrochloride
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Overview
Description
L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine. It is commonly used in peptide synthesis and as a reagent in various biochemical applications. The compound has the molecular formula C8H18N2O2·2HCl and a molecular weight of 247.16 g/mol .
Mechanism of Action
Target of Action
L-Lysine ethyl ester dihydrochloride is a derivative of the essential amino acid L-lysine . The primary targets of this compound are likely to be similar to those of L-lysine, which plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function .
Mode of Action
It’s known that l-lysine, the parent compound, interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . The ethyl ester group in this compound may enhance its lipophilicity, potentially influencing its interaction with targets.
Biochemical Pathways
This compound is likely to be involved in the same biochemical pathways as L-lysine. For instance, L-lysine is a precursor for the biosynthesis of carnitine, a molecule essential for fatty acid metabolism . Additionally, L-lysine plays a role in calcium absorption and collagen formation .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of L-lysine. For example, it may contribute to protein synthesis, hormone production, and immune function . Additionally, it may have an anti-herpes simplex virus activity, as suggested by preliminary research on L-lysine .
Biochemical Analysis
Biochemical Properties
L-Lysine ethyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the hydrolysis of peptide bonds. This compound also interacts with proteins and other biomolecules, forming stable complexes that can be used to study protein structure and function. The nature of these interactions is primarily based on hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. This compound can enhance the uptake of other amino acids and nutrients, thereby promoting cell growth and proliferation. Additionally, it has been observed to have antiviral properties, blocking the infection of viruses such as SARS-CoV-2 and influenza A virus in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote growth and enhance metabolic activity without causing adverse effects. At high doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and other adverse effects. The threshold for these effects varies depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the lysine degradation pathway. It interacts with enzymes such as lysine decarboxylase and lysine oxidase, which catalyze the conversion of lysine to other metabolites. This compound can also affect the levels of other metabolites by influencing the flux through these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound within tissues is influenced by its interactions with cellular membranes and other biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be affected by its localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine ethyl ester dihydrochloride can be synthesized by esterification of L-lysine with ethanol, followed by reaction with hydrochloric acid to form the dihydrochloride salt. The general reaction involves:
Esterification: L-lysine reacts with ethanol in the presence of an acid catalyst to form L-lysine ethyl ester.
Salt Formation: The ester is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
L-Lysine ethyl ester dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-lysine and ethanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Hydrolysis: L-lysine and ethanol.
Substitution: Various substituted lysine derivatives depending on the reagents used.
Scientific Research Applications
L-Lysine ethyl ester dihydrochloride has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Reagent: Employed in various biochemical assays and experiments.
Medical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industrial Applications: Used in the production of cationic surfactants and hydrogels .
Comparison with Similar Compounds
Similar Compounds
- L-Lysine methyl ester dihydrochloride
- L-Arginine ethyl ester dihydrochloride
- L-Lysine monohydrochloride
Uniqueness
L-Lysine ethyl ester dihydrochloride is unique due to its specific ester group, which makes it particularly useful in peptide synthesis and as a biochemical reagent. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
3844-53-9 |
---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
ethyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
InChI Key |
SGEJVUZMEHMANQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN)N.Cl.Cl |
SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
Canonical SMILES |
CCOC(=O)C(CCCCN)N.Cl |
3844-53-9 | |
Pictograms |
Irritant |
Synonyms |
3844-53-9; L-Lysineethylesterdihydrochloride; H-Lys-OEt.2HCl; EthylL-lysinatedihydrochloride; (S)-Ethyl2,6-diaminohexanoatedihydrochloride; H-Lys-OEt·2HCl; ethyl(2S)-2,6-diaminohexanoatedihydrochloride; EthylL-lysinateHCl; H-LYS-OET2HCL; PubChem18980; H-Lys-OEt?currency2HCl; AC1Q3B1Z; KSC491O3H; 62880_ALDRICH; L5754_SIGMA; SCHEMBL213479; 62880_FLUKA; CTK3J1733; lysineethylesterdihydrochloride; DZIYAIZKJOHVQC-KLXURFKVSA-N; MolPort-003-937-839; AC1L3277; EINECS223-340-3; AR-1I9778 |
Origin of Product |
United States |
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